2-Amino-6-[(cyanomethyl)sulfanyl]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile
Overview
Description
2-Amino-6-[(cyanomethyl)sulfanyl]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile is a complex organic compound with the molecular formula C13H7N5S2 This compound is characterized by the presence of a pyridine ring substituted with amino, cyanomethylsulfanyl, thiophen-2-yl, and dicarbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-[(cyanomethyl)sulfanyl]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-3,5-dicyanopyridine with thiophen-2-ylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-[(cyanomethyl)sulfanyl]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfur-containing groups can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to primary amines under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitrile groups to primary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2-Amino-6-[(cyanomethyl)sulfanyl]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 2-Amino-6-[(cyanomethyl)sulfanyl]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile is not fully understood. its biological activity is thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various binding interactions, potentially disrupting normal cellular processes and leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-dicyanopyridine: A precursor in the synthesis of the target compound.
Thiophen-2-ylmethyl bromide: Another precursor used in the synthesis.
2-Amino-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile: A structurally similar compound with different substituents.
Uniqueness
2-Amino-6-[(cyanomethyl)sulfanyl]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile is unique due to the presence of both cyanomethylsulfanyl and thiophen-2-yl groups on the pyridine ring
Properties
IUPAC Name |
2-amino-6-(cyanomethylsulfanyl)-4-thiophen-2-ylpyridine-3,5-dicarbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N5S2/c14-3-5-20-13-9(7-16)11(10-2-1-4-19-10)8(6-15)12(17)18-13/h1-2,4H,5H2,(H2,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBKXIIHZHVUDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C(=NC(=C2C#N)SCC#N)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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